molecular formula C13H12N4OS B2959540 N-(2-cyanophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 329079-20-1

N-(2-cyanophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B2959540
CAS No.: 329079-20-1
M. Wt: 272.33
InChI Key: TUWUBMOIFVJWTN-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative characterized by a 2-cyanophenyl group attached to the acetamide nitrogen and a sulfanyl (-S-) linker connecting the acetamide backbone to a 1-methyl-substituted imidazole ring. This structure combines aromatic, heterocyclic, and polar functional groups, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

N-(2-cyanophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-17-7-6-15-13(17)19-9-12(18)16-11-5-3-2-4-10(11)8-14/h2-7H,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWUBMOIFVJWTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-cyanophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide, a compound with potential therapeutic applications, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A cyanophenyl group
  • An imidazole moiety
  • A sulfanyl linkage

These structural components contribute to its biological activity and interaction with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing imidazole and thiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

CompoundTarget BacteriaActivity (IC50)
1aS. aureus1.61 µg/mL
1bE. coli1.98 µg/mL

These findings suggest that modifications in the imidazole structure can enhance antibacterial potency .

Antitumor Activity

The compound's structural characteristics suggest potential anticancer properties. Studies have demonstrated that imidazole derivatives can induce apoptosis in cancer cells by targeting specific pathways involved in cell survival and proliferation.

Case Study: A recent study evaluated the cytotoxic effects of related compounds on various cancer cell lines, including A-431 and Jurkat cells. The results indicated that certain substitutions on the phenyl ring significantly increased cytotoxicity, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (µM)
13A-431<10
14Jurkat<15

Antiviral Activity

This compound has also been investigated for its antiviral properties. Compounds with similar structures have shown efficacy against various viruses, including hepatitis C and influenza strains.

Mechanism: The antiviral activity is primarily attributed to the inhibition of viral replication through interference with viral proteins or host cell factors essential for virus entry and replication .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituents on the phenyl ring : Electron-donating groups enhance activity.
  • Imidazole modifications : Alterations in the imidazole ring can improve binding affinity to target proteins.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound R1 (Amide Substituent) R2 (S-Linked Group) Molecular Weight
Target Compound 2-cyanophenyl 1-methyl-1H-imidazol-2-yl ~283.3*
N-(2-Cyanophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide 2-cyanophenyl 4-methylphenyl 282.36
iCRT3 2-phenylethyl 2-(4-ethylphenyl)-5-methyloxazol-4-yl 395.5
8t () 5-chloro-2-methylphenyl 5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl 428.5

*Estimated based on molecular formula C₁₃H₁₁N₃OS.

Enzyme Inhibition Potential

Structurally related compounds exhibit diverse bioactivities:

  • LOX and BChE Inhibition (): Compound 8t (N-(5-chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide) shows moderate LOX inhibition (IC₅₀ ~50 µM), attributed to the indole-oxadiazole moiety’s planar aromaticity.
  • Wnt/β-Catenin Pathway Inhibition () : iCRT3’s oxazole ring is critical for binding β-catenin. The target’s imidazole, with a nitrogen lone pair, could mimic this interaction but may differ in potency .

Table 2: Bioactivity Comparison

Compound Target Enzyme/Pathway IC₅₀/Activity Structural Feature Linked to Activity
8t () Lipoxygenase (LOX) ~50 µM Indole-oxadiazole moiety
iCRT3 () β-catenin/TCF interaction Sub-µM Oxazole and phenylethyl groups
Target Compound Hypothetical: Kinases/LOX Not reported Imidazole and cyanophenyl groups

Crystallographic and Stability Insights

  • Crystal Packing (): N-Substituted acetamides often form hydrogen-bonded dimers (R₂²(10) motif), stabilizing the crystal lattice. The target compound’s cyanophenyl group may introduce torsional strain, reducing crystallinity compared to simpler analogs .
  • Solubility: The 2-cyanophenyl group’s polarity (logP ~1.8) may enhance aqueous solubility relative to purely aromatic analogs (e.g., , logP ~3.2) .

Q & A

Q. What are the recommended synthetic routes for preparing N-(2-cyanophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide, and how can reaction conditions be optimized?

A common approach involves coupling 2-cyanophenylacetic acid derivatives with thiol-containing imidazoles using carbodiimide-based reagents (e.g., EDC·HCl) in dichloromethane or THF under basic conditions (e.g., triethylamine). Reaction optimization may include controlling temperature (e.g., 273 K to prevent side reactions) and purification via recrystallization from methylene chloride .

Q. How can the purity and structural identity of this compound be validated after synthesis?

Use a combination of analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent connectivity and rule out regioisomers.
  • Mass spectrometry (ESI or EI) to verify molecular weight.
  • HPLC or TLC to assess purity, with comparison to synthetic intermediates .

Q. What crystallographic methods are suitable for resolving structural ambiguities in this compound?

Single-crystal X-ray diffraction using programs like SHELXL is ideal. Key parameters include refining hydrogen bonding patterns (e.g., N–H⋯O interactions) and analyzing dihedral angles between aromatic/amide groups to confirm conformational stability .

Advanced Research Questions

Q. How do conformational variations in the solid state impact the compound’s bioactivity?

Crystallographic studies of analogous acetamides reveal three distinct molecular conformations in the asymmetric unit, with dihedral angles between aromatic rings ranging from 54.8° to 77.5°. These variations may influence ligand-receptor binding by altering steric accessibility or hydrogen-bonding potential . Computational docking (e.g., AutoDock Vina) can model how conformational flexibility affects interactions with targets like elastase or cholinesterases .

Q. What strategies can resolve contradictions in enzyme inhibition data between in vitro and computational assays?

  • Experimental validation : Reproduce assays using standardized protocols (e.g., LOX inhibition via UV-Vis at 234 nm) .
  • Molecular dynamics simulations : Assess binding stability over time to identify false positives from static docking .
  • Structure-activity relationship (SAR) analysis : Compare inhibition trends across derivatives with systematic substitutions (e.g., halogenation, methyl groups) .

Q. How can hydrogen-bonding motifs in the crystal structure inform drug design?

The compound’s amide group forms R₂²(10) dimers via N–H⋯O interactions, as seen in related structures. These motifs can stabilize protein-ligand complexes or guide prodrug design by targeting conserved residues (e.g., serine in cholinesterases) .

Methodological Guidance

Q. What computational tools are recommended for predicting metabolic stability or toxicity?

  • ADMET predictors (e.g., SwissADME, pkCSM) to estimate permeability, CYP450 interactions, and hERG liability.
  • Density Functional Theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) for reactivity insights .

Q. How should researchers address discrepancies in biological screening results across labs?

  • Cross-validate assays with positive controls (e.g., galantamine for BChE inhibition) .
  • Standardize solvent systems (e.g., DMSO concentration ≤1% to avoid cytotoxicity artifacts) .

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